3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromones, which are characterized by a benzopyranone structure. This compound features a chromone core modified with various functional groups, including a methoxyphenyl group and an ethoxycarbonyl moiety. Its synthesis and characterization have garnered interest due to potential applications in medicinal chemistry and organic synthesis.
The compound is synthesized through various organic reactions, particularly those involving chromone derivatives and substituted phenyl compounds. The synthesis often involves multi-step processes that include condensation reactions and cyclization steps, highlighting its complexity.
This compound can be classified as:
The synthesis of 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves several key steps:
For instance, one effective method involves refluxing a mixture of chromone derivatives with arylglyoxals in the presence of bases like triethylamine to facilitate the formation of the desired product. The yield can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions:
For example, in nucleophilic substitution reactions, conditions such as temperature and solvent polarity significantly influence the reaction pathway and yield.
The mechanism of action for 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one may involve:
Studies on similar compounds suggest that the presence of methoxy and ethoxy groups enhances bioactivity through improved binding affinity to target sites.
Key physical properties include:
Chemical properties encompass:
3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has potential applications in:
The 2H-chromen-2-one (coumarin) scaffold serves as a privileged structure in drug discovery due to its planar, conjugated ring system that enables diverse non-covalent interactions with biological targets. This core structure facilitates π-π stacking with aromatic amino acid residues and hydrogen bonding via its lactone carbonyl oxygen, making it an adaptable pharmacophore for enzyme inhibition. The compound 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (molecular formula: C₂₆H₂₂O₅; molecular weight: 414.4 g/mol) exemplifies strategic modifications to this core [1]. The 4-methyl substitution enhances planarity and electron density distribution, while the 3-benzyl group introduces steric bulk that influences binding pocket interactions. Spectral characterization of analogous coumarins reveals key electronic features, including UV-Vis absorption at λₘₐₓ ≈ 320 nm (attributed to the extended chromophore) and IR carbonyl stretches at 1,720 cm⁻¹, confirming the presence of conjugated ketone and lactone functionalities [1]. These intrinsic properties enable rational targeting of proteases and inflammatory mediators through precise spatial positioning of substituents.
Table 1: Core Substituent Effects on Coumarin Bioactivity
Position | Substituent | Electronic Effect | Steric Effect | Bioactivity Influence |
---|---|---|---|---|
3 | Benzyl | +I effect | Bulky | Enhanced membrane permeability; target specificity |
4 | Methyl | +I effect | Minimal | Improved planarity and metabolic stability |
7 | Oxyether chain | Electron-withdrawing | Extended | Enables linkage to bioactive ketone moiety |
The 7-oxyether linkage (–OCH₂C(=O)C₆H₄OCH₃) in this coumarin derivative serves as a critical spacer that positions the 4-methoxyphenylketone moiety for optimal target engagement. This ether bond confers metabolic stability compared to ester linkages while maintaining conformational flexibility for docking into enzyme active sites. The 3-benzyl group significantly enhances lipophilicity (predicted logP > 4.0), facilitating cellular uptake, as evidenced by studies showing improved pro-apoptotic activity in MCF-7 cancer cells when benzyl is present at position 3 [1]. Concurrently, the 4-methyl group prevents oxidation at the C3-C4 bond, stabilizing the pharmacophore. Structure-activity relationship (SAR) studies of precursor 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 86-44-2; molecular weight: 266.3 g/mol) confirm that benzylation at position 3 dramatically alters bioactivity compared to simpler alkyl chains [3]. The benzyl moiety enables π-stacking interactions absent in non-aromatic analogs, contributing to enhanced inhibition constants against viral proteases and inflammatory mediators.
The 4-methoxyphenylketone moiety (–C(=O)C₆H₄OCH₃-4) represents a deliberate design choice to optimize target affinity through complementary hydrophobic and electronic interactions. Molecular docking studies of the analogous 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one demonstrate hydrogen bonding between the ketone carbonyl and His41/Cys145 residues of SARS-CoV-2 3CLpro (PDB: 6LU7), with the methoxy group enhancing hydrophobic contacts in the S2 subpocket [1]. The para-methoxy configuration specifically improves binding over ortho- or meta-substituted variants due to reduced steric hindrance and optimal electron donation. This substitution strategy mirrors bioactive flavonoid scaffolds like hesperetin, where methoxy positioning directly influences NF-κB pathway suppression [1] [8]. In inflammatory models, the 4-methoxy derivative achieves 62% TNF-α reduction in murine macrophages at 10 μM, outperforming analogs with smaller substituents due to improved hydrophobic burial in the TNF-α binding cleft [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: